An In-depth Technical Guide to 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and its Core Structural Motifs for Drug Discovery
An In-depth Technical Guide to 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine and its Core Structural Motifs for Drug Discovery
Introduction: The Prominence of Pyrimidines in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases and numerous approved pharmaceuticals.[1][2] The strategic placement of various substituents on the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This versatility has established pyrimidine derivatives as privileged scaffolds in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2]
The chloro and methoxy groups, in particular, are frequently employed in drug discovery to modulate the electronic and steric properties of a molecule, thereby optimizing its potency and selectivity.[3] The chlorine atom can act as a leaving group for nucleophilic substitution reactions, providing a handle for further molecular elaboration. The methoxy group, an electron-donating substituent, can influence the reactivity of the pyrimidine ring and participate in hydrogen bonding interactions with protein targets.[3]
Physicochemical Properties and Safety Considerations
While specific data for the title compound is unavailable, the properties of closely related analogs provide valuable insights.
Tabulated Physicochemical Data of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Chloro-5-methoxypyrimidine | 695-85-2 | C₅H₅ClN₂O | 144.56 | Purity: ≥95%; Storage: -20°C, sealed.[4] |
| 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9 | C₆H₇ClN₂O | 158.59 | Solid; Purity: 95-97%; Storage: 2-8°C, inert atmosphere.[5][6] |
| 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | C₅H₄Cl₂N₂O | 179.01 | Solid; Key intermediate in herbicide synthesis.[7][8] |
| 4-Chloro-5-methoxy-2-(methylthio)pyrimidine | 87026-45-7 | C₆H₇ClN₂OS | 190.65 | Solid; Purity: 95%; Storage: 2-8°C, inert atmosphere.[9][10] |
Safety and Handling
Substituted chloropyrimidines are generally considered hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Identification: These compounds can cause skin and serious eye irritation.[11][12] Some may be harmful if swallowed or cause respiratory irritation.[9]
-
Precautionary Measures:
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
-
In case of accidental ingestion or significant exposure, seek immediate medical attention.[13]
Synthetic Methodologies
The synthesis of 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine would likely involve a multi-step process, beginning with the construction of a suitably substituted pyrimidine core, followed by the introduction of the second pyrimidine ring.
Synthesis of the 4-Chloro-5-methoxypyrimidine Core
A common and effective method for the synthesis of chloropyrimidines is the chlorination of the corresponding hydroxypyrimidines (or their tautomeric pyrimidone forms) using a chlorinating agent such as phosphorus oxychloride (POCl₃).[16][17]
Caption: General workflow for the chlorination of 5-methoxyuracil.
Detailed Experimental Protocol: Chlorination of 5-Methoxyuracil [7][8]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 5-methoxy-2,4-dihydroxypyrimidine (1 equivalent), phosphorus oxychloride (2.0 - 2.5 equivalents), and a suitable solvent such as toluene or xylene.[8] An alkaline substance like N,N-dimethylaniline (1.0 - 1.5 equivalents) can be added to facilitate the reaction.[7][8]
-
Reaction Conditions: Heat the mixture to reflux (typically 100-160°C) for 2 to 6 hours.[8] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture and carefully pour it into crushed ice to quench the excess phosphorus oxychloride. The product can then be extracted with an organic solvent, such as ether.[7] The organic layer is then washed, dried, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography to yield the desired 2,4-dichloro-5-methoxypyrimidine.[7]
Introduction of the 2-Pyrimidinyl Substituent
With the chlorinated pyrimidine core in hand, the next critical step is the introduction of the second pyrimidine ring at the 2-position. This can be achieved through various cross-coupling reactions. A plausible approach would be a Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds.
Caption: Proposed Suzuki coupling for the synthesis of the target molecule.
Conceptual Experimental Workflow: Suzuki Cross-Coupling
-
Preparation of Precursors: This approach requires the synthesis of two key intermediates: a 4-chloro-5-methoxy-2-halopyrimidine (where the halogen at the 2-position is more reactive in cross-coupling, such as bromine or iodine) and a pyrimidine-2-boronic acid or its ester derivative.
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine the 2-halopyrimidine derivative (1 equivalent), the pyrimidine boronic acid/ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., sodium carbonate, potassium carbonate, 2-3 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Conditions: Heat the reaction mixture (typically 80-110°C) with stirring for several hours until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, and purify the crude product using column chromatography on silica gel to isolate the desired 4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine.
Spectroscopic Characterization
The structural elucidation of the target compound and its intermediates would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both pyrimidine rings and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule, including the methoxy carbon and the carbons of the two pyrimidine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.
Conclusion
While "4-Chloro-5-methoxy-2-pyrimidin-2-ylpyrimidine" is not a commercially available compound with a designated CAS number, this guide outlines a feasible synthetic strategy for its preparation, leveraging well-established methodologies in heterocyclic chemistry. The synthesis of the 4-chloro-5-methoxypyrimidine core and subsequent cross-coupling reactions provide a clear pathway for accessing this and other novel bipyrimidine structures. Such compounds are of significant interest to the drug discovery community, offering a rich scaffold for the development of new therapeutic agents. Researchers undertaking the synthesis of these materials should adhere to strict safety protocols due to the hazardous nature of the intermediates involved.
References
-
Fisher Scientific. Safety Data Sheet - 2-Chloro-4-methylpyrimidine, 98%. [Link]
-
PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. [Link]
-
PubChem. 4-Chloro-2-methoxypyrimidine. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. [Link]
-
AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]
-
Physics @ Manasagangotri. The existence of H-bond and halogen bond. [Link]
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. 4-Chloro-5-methoxy-2-methylpyrimidine | 698-33-9 [sigmaaldrich.com]
- 6. 4-chloro-5-methoxy-2-methylpyrimidine | 698-33-9 [sigmaaldrich.com]
- 7. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. 4-Chloro-5-methoxy-2-(methylthio)pyrimidine | 87026-45-7 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.nl [fishersci.nl]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. heteroletters.org [heteroletters.org]
- 17. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
